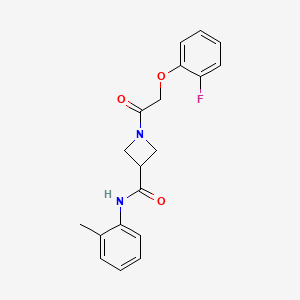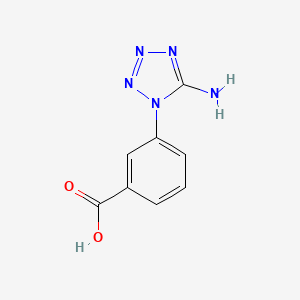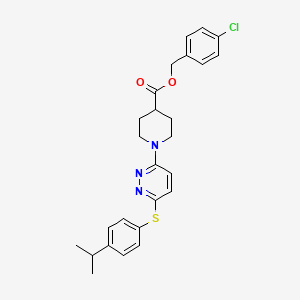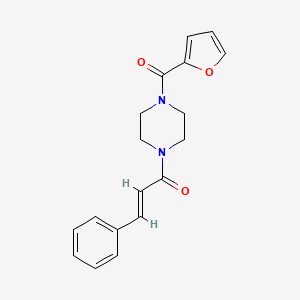
1-(2-(2-fluorophenoxy)acetyl)-N-(o-tolyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-(2-fluorophenoxy)acetyl)-N-(o-tolyl)azetidine-3-carboxamide” is a chemical compound. Its molecular formula is C19H19FN2O3. The “o-tolyl” part of the name refers to a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .
Scientific Research Applications
Protein Synthesis and Ion Transport
Azetidine-2-carboxylic acid, an analog of proline, has been used to study the relationship between protein synthesis and ion transport. It was found to inhibit the release of ions to the xylem of excised roots of barley and intact plants, indicating its potential impact on protein assembly and the effectiveness of enzymes formed (Pitman et al., 1977).
Medicinal Chemistry and Drug Discovery
Compounds similar in structure have been identified as potent and selective inhibitors of specific enzymes and receptors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to be effective Met kinase inhibitors, showing promise in tumor stasis in certain cancer models (Schroeder et al., 2009).
Fluorinated Compounds in Biochemistry
Fluorinated analogs of certain bioactive molecules have been synthesized to explore their potential in bioconjugate chemistry and imaging. For instance, fluorinated o-aminophenol derivatives were developed for measurement of intracellular pH, demonstrating the utility of fluorinated compounds in biological studies (Rhee et al., 1995).
Antibacterial Agents
Pyridonecarboxylic acids and their derivatives have shown significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections (Egawa et al., 1984).
Peptide Scaffolds
3-Fluoroazetidinecarboxylic acids and related compounds have been explored for their role in inhibiting pancreatic cancer cell growth, highlighting the versatility of azetidine derivatives in medicinal chemistry and drug design (Liu et al., 2015).
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-6-2-4-8-16(13)21-19(24)14-10-22(11-14)18(23)12-25-17-9-5-3-7-15(17)20/h2-9,14H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJQCUARCGDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2421306.png)
![1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2421308.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2421309.png)
![N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2421310.png)






![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)
